molecular formula C29H48O2 B12439668 Stigmasta-4,22-dien-3beta,6beta-diol

Stigmasta-4,22-dien-3beta,6beta-diol

Cat. No.: B12439668
M. Wt: 428.7 g/mol
InChI Key: YLQCVNVIULEHRQ-NDDUEHJASA-N
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Description

The compound “(1R,3aS,3bS,5R,7S,9aR,9bS,11aR)-1-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthrene-5,7-diol” is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of various functional groups. The key steps in the synthesis may include:

  • Formation of the cyclopenta[a]phenanthrene core through a series of cyclization reactions.
  • Introduction of the ethyl and methyl groups at specific positions using alkylation reactions.
  • Formation of the hept-3-en-2-yl side chain through a series of addition and elimination reactions.
  • Introduction of the hydroxyl groups at positions 5 and 7 through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds in the hept-3-en-2-yl side chain can be reduced to form saturated hydrocarbons.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonates can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the double bonds may yield saturated hydrocarbons.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for the treatment of various diseases.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of this compound may involve interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects through various pathways, including:

    Inhibition of enzyme activity: By binding to the active site of an enzyme and preventing substrate binding.

    Modulation of receptor activity: By binding to a receptor and altering its conformation and activity.

    Interaction with nucleic acids: By intercalating into DNA or RNA and affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[a]phenanthrene derivatives: Compounds with similar core structures but different functional groups.

    Steroids: Compounds with similar ring structures but different side chains and functional groups.

    Polycyclic aromatic hydrocarbons: Compounds with similar aromatic ring structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and side chains, which may confer unique biological activities and properties

Properties

Molecular Formula

C29H48O2

Molecular Weight

428.7 g/mol

IUPAC Name

(3S,6R,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol

InChI

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h8-9,16,18-25,27,30-31H,7,10-15,17H2,1-6H3/t19-,20-,21+,22+,23-,24+,25+,27-,28-,29-/m1/s1

InChI Key

YLQCVNVIULEHRQ-NDDUEHJASA-N

Isomeric SMILES

CC[C@H](C=C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C[C@H](CC[C@]34C)O)O)C)C(C)C

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC(C4=CC(CCC34C)O)O)C)C(C)C

Origin of Product

United States

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